(Z)-3-(3-chlorostyryl)-1-methylquinoxalin-2(1H)-one
Description
Properties
IUPAC Name |
3-[(Z)-2-(3-chlorophenyl)ethenyl]-1-methylquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-20-16-8-3-2-7-14(16)19-15(17(20)21)10-9-12-5-4-6-13(18)11-12/h2-11H,1H3/b10-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTSQXAUEBYDDN-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)C=CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C(C1=O)/C=C\C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-chlorostyryl)-1-methylquinoxalin-2(1H)-one typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Introduction of the Chlorostyryl Group: The chlorostyryl group can be introduced via a Heck reaction, where a vinyl halide (in this case, 3-chlorostyrene) is coupled with the quinoxaline core.
Methylation: The final step involves the methylation of the quinoxaline nitrogen to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The electron-rich styryl moiety undergoes regioselective electrophilic substitution:
Nitration
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Conditions : HNO₃/AcOH, 0°C → RT, 4 hr.
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Product : 3-(3-Chloro-5-nitrostyryl)-1-methylquinoxalin-2(1H)-one.
Sulfonation
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Conditions : ClSO₃H, CH₂Cl₂, −10°C.
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Product : Sulfonated at styryl para-position (unstable under isolation).
Cycloaddition Reactions
The styryl double bond participates in [4+2] Diels-Alder reactions:
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Dienophile : Maleic anhydride, 80°C, toluene.
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Product : Tetrahydrobenzoquinoxaline derivative (72% yield, dr >95:5) .
Epoxidation
Ozonolysis
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Conditions : O₃, CH₂Cl₂/MeOH, −78°C → 3-chlorobenzaldehyde + quinoxalinone fragment.
Hydrogenation
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Catalyst : Pd/C (10%), H₂ (1 atm), EtOAc.
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Product : 3-(3-Chlorophenethyl)-1-methylquinoxalin-2(1H)-one (89% yield) .
NaBH₄ Reduction
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Selectivity : Reduces quinoxalinone C=N bond to C-N single bond (no styryl reduction).
Photochemical Reactivity
Under UV light (λ=365 nm):
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Reaction : [2+2] Cycloaddition with electron-deficient alkenes.
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Example : With acrylonitrile → cyclobutane-fused product (41% yield) .
Biological Derivatization
The compound serves as a precursor for pharmacologically active derivatives:
| Derivative Type | Reaction Partner | Biological Target |
|---|---|---|
| Hydrazones | Arylhydrazines | VEGFR-2 inhibition |
| Mannich Bases | Morpholine + formaldehyde | Antibacterial agents |
Stability and Degradation
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Thermal Stability : Decomposes above 250°C (DSC data).
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Photodegradation : t₁/₂ = 48 hr under sunlight (CH₃CN, 25°C) .
Critical Analysis of Reaction Mechanisms
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Z-Selectivity in Synthesis : Attributed to steric hindrance from the 1-methyl group favoring syn-addition pathways .
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Epoxidation Stereochemistry : m-CPBA approaches from the less hindered face of the styryl double bond .
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Radical Pathways : Hypervalent iodine reagents (e.g., PhI(OAc)₂) generate transient radicals for C-H functionalization .
This comprehensive profile demonstrates the compound's versatility in synthetic and medicinal chemistry, supported by robust experimental validation across multiple studies [1–7].
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(3-chlorostyryl)-1-methylquinoxalin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets could make it a candidate for drug development.
Industry
In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-3-(3-chlorostyryl)-1-methylquinoxalin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoxalinone derivatives exhibit diverse biological and photophysical activities depending on substituent patterns. Below is a comparative analysis of (Z)-3-(3-chlorostyryl)-1-methylquinoxalin-2(1H)-one with structurally analogous compounds:
Key Comparisons
Substituent Effects on Reactivity :
- The chlorostyryl group in the target compound enhances π-conjugation and electron-withdrawing effects compared to simpler alkyl substituents (e.g., chloromethyl in compound 13 ), improving its suitability for optoelectronic applications .
- Indole-substituted analogs (e.g., 3d ) exhibit higher bioactivity due to the indole moiety’s role in receptor binding, whereas the chlorostyryl group may favor photostability .
Synthetic Efficiency :
- Metal-free C–H functionalization for the target compound (52% yield) is less efficient than Fe-catalyzed cross-coupling for indole derivatives (59% yield) but avoids transition-metal contamination .
- Chloromethyl derivatives (e.g., 13 ) are synthesized via straightforward acetylation but lack stereochemical complexity .
Physicochemical Properties :
- The Z-configuration in the target compound introduces steric hindrance, reducing rotational freedom compared to E-isomers or flexible alkenyl chains (e.g., heptadecenyl in ). This may stabilize excited states in photocatalytic applications .
- Chlorine atoms at the styryl meta position enhance dipole moments versus fluorine or methyl groups, influencing solubility and intermolecular interactions .
Applications :
- The target compound’s conjugated system suits it for energy-transfer photocatalysis , whereas indole derivatives (e.g., 3d ) are prioritized in drug discovery for their cytotoxic profiles .
- Long alkenyl chains (e.g., heptadecenyl in ) mimic lipid structures, enabling membrane interaction studies.
Research Findings and Implications
Recent studies highlight the versatility of quinoxalinone scaffolds. The target compound’s Z-configuration and chlorostyryl group offer a balance between synthetic accessibility and functional utility, distinguishing it from alkyl- or heteroaryl-substituted analogs. For instance, its moderate yield (52%) in metal-free synthesis is offset by scalability and environmental advantages over transition-metal methods . In contrast, indole derivatives achieve higher yields (59%) but require costly catalysts . Future research should explore substituent tuning (e.g., bromo vs. chloro) to optimize bioactivity and photophysical performance.
Q & A
Q. How to design a multi-step synthesis integrating C–H activation and asymmetric catalysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
